molecular formula C13H16N2O3S2 B11168857 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

Cat. No.: B11168857
M. Wt: 312.4 g/mol
InChI Key: VLXYNOOSSPBLQH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with methylsulfonyl chloride to form the intermediate 6-(methylsulfonyl)-1,3-benzothiazole. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and stability, facilitating its biological effects. Pathways involved include inhibition of specific enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide is unique due to the presence of the benzothiazole ring and the sulfonyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

2,2-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C13H16N2O3S2/c1-13(2,3)11(16)15-12-14-9-6-5-8(20(4,17)18)7-10(9)19-12/h5-7H,1-4H3,(H,14,15,16)

InChI Key

VLXYNOOSSPBLQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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